Dihydrozeatin riboside

Descripción general

Descripción

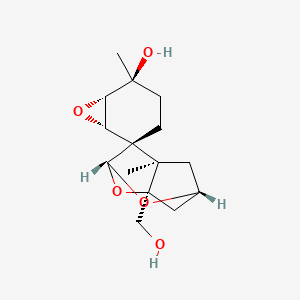

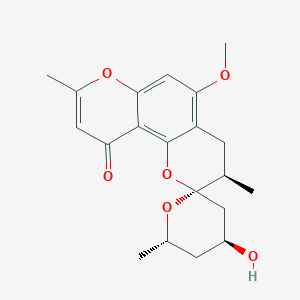

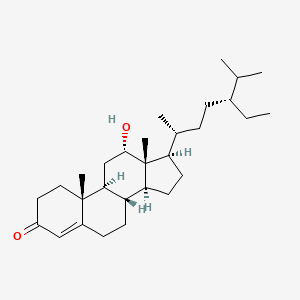

Dihydrozeatin riboside is a purine nucleoside.

Aplicaciones Científicas De Investigación

Identification in Plant Leaves

Dihydrozeatin riboside has been identified in the leaves of decapitated bean plants, Phaseolus vulgaris L. This discovery contributes to understanding the range of cytokinins present in this plant species (Wang & Horgan, 2004).

Metabolism in Plant Cell Cultures

Research on Chenopodium rubrum cell cultures showed that dihydrozeatin riboside is metabolized into dihydrozeatin-O-glucoside and dihydrozeatin riboside-O-glucoside. These findings provide insights into the compartmentation of cytokinins within plant cells (Fußeder & Ziegler, 2004).

Quantification Methods

Methods have been developed to quantify dihydrozeatin and dihydrozeatin riboside using cathodic stripping and differential pulse voltammetry. This advancement aids in the precise measurement of these phytohormones in plants (Blanco et al., 2000).

Role in Plant Growth and Development

Studies in Lupinus angustifolius (lupin) revealed that dihydrozeatin riboside is involved in the lateral movement of cytokinins from xylem to bark, impacting plant growth and development (Zhang et al., 2002).

Influence on Flowering in Plants

Research on ‘Mauritius’ lychee indicated that water stress affects the levels of dihydrozeatin riboside in shoot xylem-sap, which in turn influences the intensity of flowering (Stern et al., 2003).

Detection and Analysis

Advancements in detecting and analyzing dihydrozeatin riboside have been made, such as the development of oligonucleotide ligands (aptamers) for cytokinins like dihydrozeatin riboside. This contributes significantly to the chemical analysis and biological investigation of cytokinins in plants (Qi et al., 2013).

Metabolic Pathways in Plant Tissues

Investigations into the metabolism of dihydrozeatin riboside in plant tissues, such as in Lupinus angustifolius and Lupinus luteus, have provided valuable insights into the regulatory mechanisms of cell division in plants (Parker et al., 2004).

In Vitro Shoot Organogenesis

Studies on tobacco (Nicotiana tabacum L.) explants showed the relationship between dihydrozeatin riboside and shoot organogenesis, highlighting its role in plant tissue culture and regeneration (Klemš et al., 2011).

Role in Plant Dormancy and Development

Research on Narcissus bulbs suggests that chilling promotes the acetylation of zeatin riboside and impacts the metabolic pathways of cytokinins like dihydrozeatin riboside, influencing plant dormancy and leaf development (Letham et al., 2003).

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18)/t8?,9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVVQDGIJAUEAZ-YXYADJKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441247 | |

| Record name | Dihydrozeatin riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrozeatin riboside | |

CAS RN |

64070-21-9 | |

| Record name | Dihydrozeatin riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde](/img/structure/B1246808.png)

![2'-(4-Fluorophenyl)-21-fluoro-20-oxo-11beta,17alpha-dihydroxy-pregn-4-eno[3,2-c]pyrazole](/img/structure/B1246810.png)

![[3-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-pyridin-2-yl]-phenyl-methanone](/img/structure/B1246813.png)